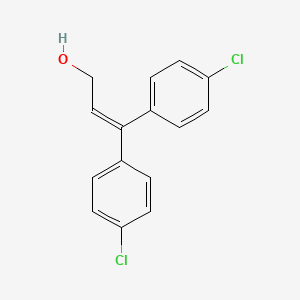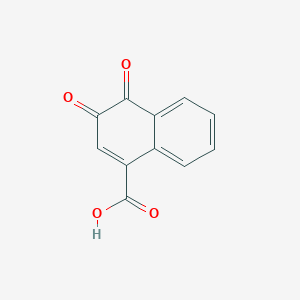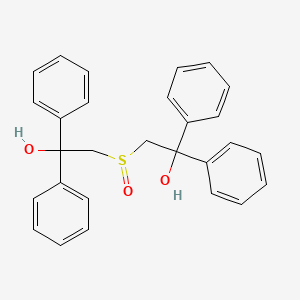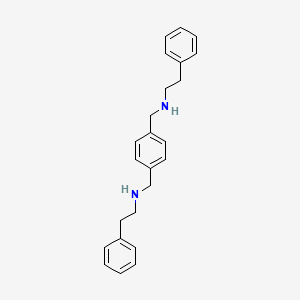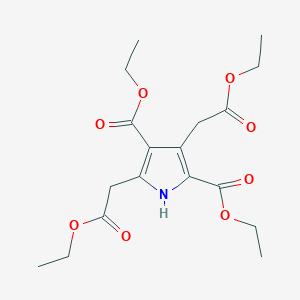![molecular formula C17H18N4O4 B13993331 N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline CAS No. 978-42-7](/img/structure/B13993331.png)
N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline typically involves the reaction of 2,4-dinitroaniline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include strong acids or bases, reducing agents, and solvents that facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anilines, nitro derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share similar structural features and chemical reactivity.
Thiazoles: Another class of compounds with diverse biological activities and similar aromatic structures
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
CAS No. |
978-42-7 |
|---|---|
Molecular Formula |
C17H18N4O4 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
N-[(2,2-dimethyl-3-phenylpropylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H18N4O4/c1-17(2,11-13-6-4-3-5-7-13)12-18-19-15-9-8-14(20(22)23)10-16(15)21(24)25/h3-10,12,19H,11H2,1-2H3 |
InChI Key |
PFXAKIXJRGKRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



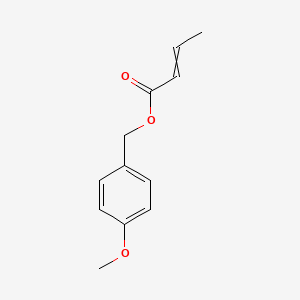
![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)
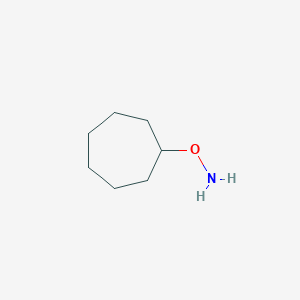
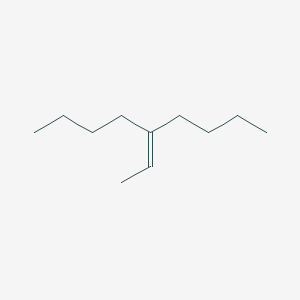
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)
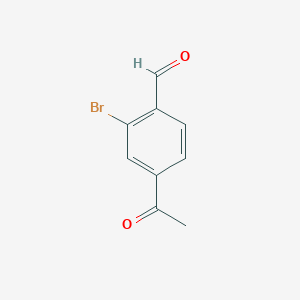
![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
